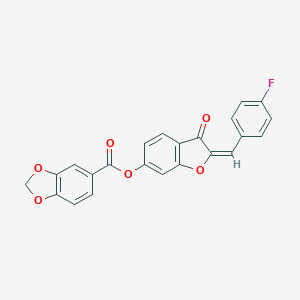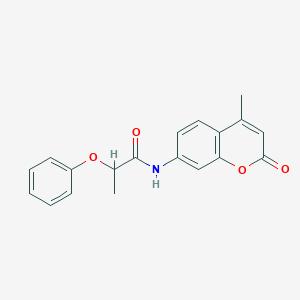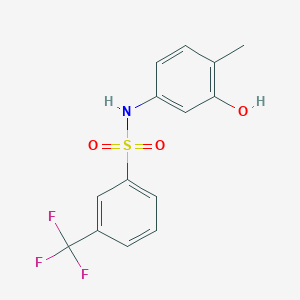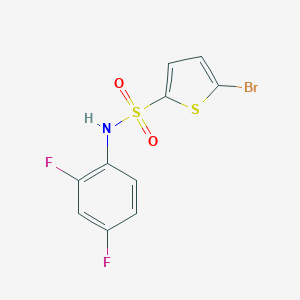
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate, also known as FLB-5, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. FLB-5 belongs to the family of benzofuran derivatives, which have been studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In
Wirkmechanismus
The mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its potential as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. However, one of the limitations of this compound is its moderate yield in the synthesis process, which may limit its availability for large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. One direction is to optimize the synthesis method to improve the yield and scalability of this compound. Another direction is to conduct further preclinical studies to determine the safety and efficacy of this compound in animal models. In addition, studies are needed to investigate the potential of this compound as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. Finally, studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to obtain this compound. The yield of this reaction is moderate, ranging from 45% to 65%.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has shown promising results in various scientific research applications. In particular, it has been studied for its anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In addition to its anticancer properties, this compound has also been studied for its antiviral and anti-inflammatory activities. This compound has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro. These findings suggest that this compound may have potential applications in the treatment of viral infections and inflammatory diseases.
Eigenschaften
Molekularformel |
C23H13FO6 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
[(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H13FO6/c24-15-4-1-13(2-5-15)9-21-22(25)17-7-6-16(11-19(17)30-21)29-23(26)14-3-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9+ |
InChI-Schlüssel |
QKURRBMJRVKKDZ-ZVBGSRNCSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=C(C=C5)F)/O4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)



